4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine - 1177312-51-4

4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Catalog Number: EVT-1728639
CAS Number: 1177312-51-4
Molecular Formula: C13H13FN4S
Molecular Weight: 276.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-2-phenylquinazoline

  • Compound Description: 4-Chloro-2-phenylquinazoline is a precursor used in the synthesis of quinazoline derivatives with potential anti-inflammatory, bronchodilatory, and anti-allergic properties. []
  • Relevance: While not directly related to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, it highlights the broader research context of exploring nitrogen-containing heterocycles like quinazolines for various therapeutic applications. [] This compound shares a similar heterocyclic structure with the target compound, 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, both featuring aromatic rings fused with nitrogen-containing heterocycles. []

N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine

  • Compound Description: N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine is a quinazoline derivative synthesized from 4-Chloro-2-phenylquinazoline and 1-(3-aminopropyl)-imidazole. It exhibits potential anti-inflammatory activity as an NOS-II and PDE-4 inhibitor. []
  • Relevance: This compound shares a significant structural resemblance to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. Both contain an imidazole ring connected to a quinazoline or benzothiazole core via a propyl linker. This highlights the exploration of similar pharmacophores for potentially overlapping therapeutic targets. []

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

  • Compound Description: This compound is another quinazoline derivative synthesized and structurally characterized. []
  • Relevance: Similar to N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, it features the imidazole-propyl-quinazoline scaffold, further emphasizing the exploration of this structural motif, closely related to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, in drug development. []

N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

  • Compound Description: This compound represents a variation on the core structure where the imidazole is linked to a piperidine ring, and the benzothiazole core is directly attached to the imidazole nitrogen. []
  • Relevance: While the propyl linker is absent in this compound, its inclusion of both benzothiazole and imidazole moieties makes it structurally related to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. The structural variations highlight the exploration of different linkers and substituents around these key pharmacophores. []

1-(1,3-Benzothiazol-2-yl)-2-imidazolidinethiones (Series 3a-d)

  • Compound Description: This series of compounds (3a-d) was synthesized from N-aryl-N-(4,5-dihydro-1H-imidazol-2-yl)hydroxylamines and carbon disulfide, showcasing a synthetic route involving [, ] sigmatropic rearrangement. []
  • Relevance: The presence of the directly linked benzothiazole and imidazolidinethione (a thiourea derivative of imidazoline) rings highlights the exploration of different heterocycles related to imidazole in combination with benzothiazole, akin to the structure of 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. []

1-(1,3-Benzothiazol-2-yl)-3-(R-benzoylthiourea) (BBT Series)

  • Compound Description: This series includes three compounds – BBT (R=H), BBT-4Cl (R=Cl), and BBT-4OCH3 (R=OCH3) – featuring a benzoylthiourea group attached to the benzothiazole nitrogen. These compounds were studied for their intramolecular hydrogen bonding influenced by the para substituents on the benzene ring. []
  • Relevance: Although lacking an imidazole ring, these compounds are relevant to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine due to their shared benzothiazole core and the exploration of N-substitution with different functional groups, highlighting structure-activity relationship studies related to the benzothiazole moiety. []

5-amino-4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP) & Derivatives

  • Compound Description: BTZP and its Mannich base derivatives were synthesized and evaluated for antimicrobial, antioxidant, and cytotoxic activities. [] The series includes B1P, B1PB, B1AZ, B1T, B1B, B1Br, B12C, B14C, B12N, B14N, B1M, B1AP.
  • Relevance: These compounds are structurally distinct from 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, but they highlight the exploration of benzothiazole in conjunction with other heterocycles (pyrazolone) for diverse biological activities. This emphasizes the broad research interest in benzothiazole-containing compounds for pharmaceutical applications. []

5-Amino-4-[2-(4-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP) & Schiff Base Derivatives

  • Compound Description: This series (BTZP3a-l) represents Schiff base derivatives of a pyrazolone-containing benzothiazole compound, synthesized and screened for antimicrobial, antitubercular, antioxidant, and cytotoxic activities. []
  • Relevance: These compounds, similar to the BTZP series, demonstrate the exploration of various substitutions and derivatizations around the benzothiazole core to achieve diverse biological activities. Though structurally different from 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, they highlight the potential of benzothiazole as a pharmacophore in medicinal chemistry. []

N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides (Series 13) and N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides (Series 14)

  • Compound Description: These series of compounds were synthesized from 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine, exploring both benzamide and benzenesulfonamide derivatives. []
  • Relevance: While featuring a methylated imidazole and a propyl linker, the lack of a benzothiazole core makes these compounds indirectly related to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. They demonstrate the exploration of various substitutions around the imidazole ring and the use of different amide linkers. []

Imidazolidin-2-1,3-disubstituted derivatives

  • Compound Description: This is a broad class of compounds containing a disubstituted imidazolidine ring with various substituents, including substituted phenyl rings, biphenyl groups, fused phenyl systems, and heterocyclic groups. They are investigated as CYP17 inhibitors. []
  • Relevance: Although these compounds may not share direct structural similarities with 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, they highlight the use of imidazolidine, a saturated analog of imidazole, as a central scaffold in drug development for a specific target, demonstrating the versatility of imidazole-related compounds in medicinal chemistry. []

7-((4-(3-((2-[18F]fluoropyridin-3-yl)oxy)propyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazole–candesartan ([18F]fluoropyridine–candesartan)

  • Compound Description: [18F]Fluoropyridine–candesartan is a radiolabeled tracer designed for positron emission tomography imaging of angiotensin II type-1 receptors. It utilizes a click chemistry approach for synthesis and exhibits specific binding to the target receptor. []
  • Relevance: While lacking a benzothiazole core, this compound utilizes an imidazole ring and a propyl linker similar to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. This showcases the application of this structural motif in a radiolabeling context for imaging specific receptors. []

Quinoline–Benzimidazole Hybrids with Triazole-Methyl-Phenoxy Linkers

  • Compound Description: This series of compounds comprises quinoline and benzimidazole moieties connected by triazole-methyl-phenoxy linkers. These hybrids were synthesized and evaluated for their antiproliferative activity, with compound 14e showing promising activity against a lymphoma cell line. []
  • Relevance: Although lacking a benzothiazole core, these compounds are indirectly related to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine due to their utilization of a triazole linker and their focus on exploring hybrid molecules combining different heterocyclic moieties for enhanced biological activity. This highlights a broader trend in medicinal chemistry of integrating diverse heterocycles in drug design. []

4-chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

  • Compound Description: BMS-289948 is an orally active γ-secretase inhibitor designed to reduce β-amyloid (Aβ) levels in Alzheimer's disease. It significantly reduced brain and plasma Aβ(1-40) levels in APP-YAC mice, demonstrating its potential as a therapeutic agent for Alzheimer's. []
  • Relevance: While containing an imidazole ring connected via a propyl linker, this compound is structurally distinct from 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine due to the presence of a benzenesulfonamide moiety and additional substituents. It showcases the exploration of imidazole-containing compounds for a specific therapeutic target (γ-secretase) unrelated to the target compound's potential activity. []

4-[2-((1R)-1-{[(4-chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

  • Compound Description: BMS-299897 is another orally active γ-secretase inhibitor, structurally distinct from BMS-289948 but with similar activity in reducing Aβ levels. It effectively lowered cortical, cerebrospinal fluid, and plasma Aβ levels in guinea pigs. []

(2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxazol]-2'-amine (BMS-933043)

  • Compound Description: BMS-933043 is a partial agonist for the α7 nicotinic acetylcholine receptor, investigated for its potential to treat cognitive deficits in schizophrenia. It showed efficacy in various rodent models, improving cognitive performance and sensory processing. []
  • Relevance: Although structurally different from 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, BMS-933043 shares the presence of an imidazole ring and demonstrates its application in targeting a specific receptor involved in cognitive function. This highlights the diverse therapeutic potential of imidazole-containing compounds. []

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

  • Compound Description: This compound serves as a key intermediate in synthesizing several heterocyclic compounds derived from 2-aminobenzothiazole, including substituted imidazoles, triazines, and thiazolidines. []
  • Relevance: As a precursor to imidazole-containing derivatives, this compound is relevant to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, highlighting the use of 2-aminobenzothiazole as a starting material for generating diverse heterocyclic compounds, including those incorporating imidazole. []

Various Substituted 3-{7-Substituted-6-1,3-Benzothiazol-2-yl-1-[(4-Methylphenyl)sulfonyl]2-thioxo-2,3-dihydroquinazolin-4(1H)-one and Imidazole Derivatives

  • Compound Description: This group of compounds includes various derivatives of 3-{7-substituted-6-1,3-benzothiazol-2-yl-1-[(4-methylphenyl)sulfonyl]2-thioxo-2,3-dihydroquinazolin-4(1H)-one and imidazole derivatives, synthesized and screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. []
  • Relevance: These compounds demonstrate the broad exploration of benzothiazole derivatives, including those with quinazoline and imidazole moieties. While structurally diverse, they emphasize the versatility of benzothiazole as a central scaffold in medicinal chemistry, similar to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. []

(E)-4-fluoro-N-(6-((4-(2-hydroxypropan-2-yl)piperidin-1-yl)methyl)-1-((1S,4S)-4-(isopropylcarbamoyl)cyclohexyl)-1H-benzo[d]imidazol-2(3H)-ylidene)benzamide (Compound 1)

  • Relevance: While structurally distinct from 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, this compound highlights the use of a benzimidazole core in drug design for a specific therapeutic target (ALK). It demonstrates the exploration of different heterocyclic systems related to imidazole for pharmaceutical applications. []

ONO-8590580

  • Compound Description: ONO-8590580 (1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine) is a novel, orally available GABAA α5 negative allosteric modulator (NAM). It enhances long-term potentiation and improves cognitive deficits in preclinical models of memory impairment without apparent anxiogenic-like or proconvulsant effects. []
  • Relevance: Although this compound lacks a benzothiazole core, it incorporates a benzimidazole moiety and a methylated imidazole ring. Its therapeutic application in enhancing cognitive function highlights the exploration of imidazole-containing compounds for neurological disorders, similar to the potential applications of 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. []

2-Amino Benzothiazole Derivatives

  • Compound Description: This broad class encompasses a range of compounds derived from 2-amino benzothiazole, including imidazoles, triazines, thiazolidines, and benzoic acid derivatives. These compounds have been explored for various biological activities. []
  • Relevance: This class directly relates to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, which itself is a derivative of 2-amino benzothiazole. The diverse derivatives within this class highlight the versatile applications of this core structure in medicinal chemistry. []

4-(1-Naphthylamino)-piperidines (Series 1a-1h)

  • Compound Description: This series of compounds are potent inhibitors of both NADPH- and Fe(2+)-dependent lipid peroxidation. The naphthylaminopiperidine moiety is responsible for this effect due to its antioxidant property. []
  • Relevance: Though structurally distinct from 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, these compounds are analogs of sabeluzole, which contains a benzothiazole core. They provide insight into exploring different pharmacophores with potential antioxidant properties, which could be relevant for understanding the broader biological effects of benzothiazole-containing compounds. []

N-[2-(1H-imidazol-4-yl)ethyl]-3-[4-(5-fluoro-4-methyl-1H-benzo[d]imidazol-2-yl)-3-methylphenoxy]propan-1-amine

  • Compound Description: This compound served as inspiration for synthesizing a series of 2-arylbenzimidazoles as agonists for histamine H4 receptors (H4R). []
  • Relevance: This compound features an imidazole ring and a propyl linker, similar to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine. It highlights the use of related structural motifs in designing ligands for GPCRs, particularly H4R, which is involved in inflammatory and immunological processes. []

4-(m-Hydroxy-p-Methoxyphenyl)-1-[(6'-fluoro-7'-substituted(1,3)-benzothiazol-2'-yl)amido-2-phenyl]-3-chloro-azetidin-2-one Derivatives

  • Compound Description: This series of substituted azetidinones containing a benzothiazole core were synthesized and characterized as potential anti-inflammatory and anthelmintic agents. [, ]
  • Relevance: These compounds directly relate to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine as they are also benzothiazole derivatives. The exploration of azetidinone rings fused to the benzothiazole core demonstrates the search for novel pharmacophores with potential therapeutic applications. [, ]

S-(2-guanidinylethyl)isothiourea (VUF 8430)

  • Compound Description: VUF 8430 is a histamine H4 receptor agonist devoid of an imidazole moiety. []
  • Relevance: While structurally distinct from 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, VUF 8430 serves as a reference compound in the search for H4R agonists with increased selectivity over other histamine receptor subtypes. It highlights the exploration of alternative pharmacophores for targeting H4R, emphasizing the importance of structure-activity relationships in drug discovery. []

N-[3-(1H-imidazol-4-yl)propyl]guanidines (e.g., Arpromidine)

  • Compound Description: This class of compounds, with arpromidine as a representative example, are potent agonists at the histamine H2 receptor (H2R). []
  • Relevance: While not directly related to 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, they share the presence of an imidazole ring connected to a guanidine group via a propyl linker. They illustrate the exploration of similar structural motifs for targeting different GPCRs (H2R vs. potential targets of the target compound), emphasizing the role of structural variations in achieving selectivity for specific receptors. []

(5-chloro-1H-indol-2-yl)(4-methylpiperazine-1-yl)methanone (JNJ7777120)

  • Compound Description: JNJ7777120 is a potent H4R antagonist that was tritiated to create a radiolabeled version for studying H4R. []
  • Relevance: Although this compound lacks the imidazole and benzothiazole rings present in 4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine, it serves as a benchmark compound in the development of selective H4R antagonists. Its inclusion in the study highlights the need for specific tools to investigate H4R, which shares some structural similarities with potential targets of the target compound. []

Properties

CAS Number

1177312-51-4

Product Name

4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

IUPAC Name

4-fluoro-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine

Molecular Formula

C13H13FN4S

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C13H13FN4S/c14-10-3-1-4-11-12(10)17-13(19-11)16-5-2-7-18-8-6-15-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,16,17)

InChI Key

XOVLZYMLNPZDCG-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC(=N2)NCCCN3C=CN=C3)F

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)NCCCN3C=CN=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.